molecular formula C17H19ClO3 B2893390 2-(2-(4-Chloro-3-methylphenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione CAS No. 1022759-84-7

2-(2-(4-Chloro-3-methylphenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione

Cat. No. B2893390
CAS RN: 1022759-84-7
M. Wt: 306.79
InChI Key: LEJHJEBFKCGCLA-UHFFFAOYSA-N
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Description

2-(2-(4-Chloro-3-methylphenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione, also known as 2-CPMCD, is an important organic compound used in a variety of scientific research applications. It is a cyclic ketone that is derived from the condensation of 4-chloro-3-methylphenol and ethylene glycol. 2-CPMCD is a colorless, crystalline solid with a melting point of approximately 88°C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).

Scientific Research Applications

Electrophilic Iodinating Agent

The compound 2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione, a relative of the specified chemical, has been identified as a mild electrophilic iodinating agent. It stands out for its ability to selectively iodinate electron-rich aromatics. Its gentle nature allows for the selective synthesis of α-iodinated carbonyl compounds from allylic alcohols through a catalyzed process, showcasing its potential in synthesizing iodinated organic compounds with precision (Martinez-Erro et al., 2017).

Fluorescent Chemosensor for Co2+

Another study has unveiled substituted aryl hydrazones derived from β-diketones, which act as reversible “on–off” fluorescent chemosensors for Co2+. These sensors, with their sensitive detection limits, underline the compound's application in environmental and biological monitoring, highlighting its utility in detecting metal ions with high sensitivity and selectivity (Subhasri & Anbuselvan, 2014).

Structural Analysis and Reaction Investigation

Further research into the structure and reactivity of similar tetraketones has provided insights into their preparation and chemical properties. This includes detailed structural analysis using various spectroscopy techniques and theoretical investigations to understand their formation processes. Such studies contribute to our understanding of the compound's behavior in chemical reactions and its potential applications in synthetic chemistry (Silva et al., 2018).

Antimicrobial Activity

A noteworthy application is in the synthesis of derivatives carrying the biologically active sulfonamide moiety, which have demonstrated significant antimicrobial activity. This suggests the compound's potential in developing new antimicrobial agents, highlighting its relevance in medicinal chemistry and drug development (Ghorab et al., 2017).

Supramolecular Structures

The compound's derivatives have also been studied for their supramolecular structures, revealing insights into their crystalline forms and hydrogen bonding patterns. Such studies are essential for understanding the material properties of these compounds, which could influence their application in material science and engineering (Low et al., 2002).

properties

IUPAC Name

2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-10-6-11(4-5-13(10)18)14(19)7-12-15(20)8-17(2,3)9-16(12)21/h4-6,12H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJHJEBFKCGCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC2C(=O)CC(CC2=O)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-Chloro-3-methylphenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione

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